Cas no 847730-80-7 (N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide)

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide is a benzothiazole-derived acetamide compound characterized by its ethoxy and fluorophenyl functional groups. This structure imparts potential pharmacological relevance, particularly in medicinal chemistry applications. The presence of the 4-fluorophenyl moiety may enhance binding affinity to biological targets, while the ethoxy group could influence solubility and metabolic stability. The benzothiazole core contributes to its structural rigidity, potentially improving selectivity in interactions with enzymes or receptors. This compound is of interest in drug discovery for its modular design, allowing further derivatization. Its synthetic versatility and well-defined chemical properties make it a valuable intermediate for research in bioactive molecule development.
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide structure
847730-80-7 structure
Product Name:N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide
CAS No:847730-80-7
MF:C17H15FN2O2S
MW:330.376606225967
CID:5475931
Update Time:2025-09-27

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide
    • Inchi: 1S/C17H15FN2O2S/c1-2-22-13-7-8-14-15(10-13)23-17(19-14)20-16(21)9-11-3-5-12(18)6-4-11/h3-8,10H,2,9H2,1H3,(H,19,20,21)
    • InChI Key: RVMRLEPPMUHDAJ-UHFFFAOYSA-N
    • SMILES: C(NC1=NC2=CC=C(OCC)C=C2S1)(=O)CC1=CC=C(F)C=C1

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N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide Related Literature

Additional information on N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide

Comprehensive Overview of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide (CAS No. 847730-80-7)

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide (CAS No. 847730-80-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique benzothiazole core and fluorophenyl moiety, is often explored for its potential applications in drug discovery and development. Researchers are particularly interested in its structural features, which may contribute to binding affinity and selectivity in biological systems.

The compound's molecular structure includes an ethoxy group at the 6-position of the benzothiazole ring, enhancing its solubility and metabolic stability. The 4-fluorophenyl segment is known for its role in modulating electronic properties and improving pharmacokinetic profiles. These attributes make N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide a valuable candidate for studies targeting enzyme inhibition, receptor modulation, and other therapeutic mechanisms.

In recent years, the demand for benzothiazole derivatives has surged due to their versatility in medicinal chemistry. Searches for "benzothiazole-based drugs" and "fluorophenyl acetamide applications" reflect growing interest in this niche. The compound's CAS No. 847730-80-7 is frequently queried in academic and industrial databases, underscoring its relevance in contemporary research.

From a synthetic perspective, N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide is typically prepared via multi-step organic reactions, including condensation and acylation processes. Its purity and stability are critical for reproducible results, prompting rigorous analytical validation using techniques like HPLC and NMR. These methods ensure the compound meets the stringent standards required for preclinical and clinical investigations.

The compound's potential extends beyond traditional pharmaceuticals. With the rise of precision medicine and targeted therapies, researchers are examining its role in personalized treatment strategies. Queries such as "how does fluorophenyl enhance drug efficacy" and "benzothiazole in cancer research" highlight the public's curiosity about its mechanistic insights. This aligns with broader trends in AI-driven drug discovery, where computational models predict compound behavior before lab synthesis.

Environmental and safety profiles of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide are also under scrutiny, as sustainable chemistry gains traction. Keywords like "green synthesis of benzothiazoles" and "eco-friendly acetamide derivatives" reflect this shift. Regulatory compliance and biodegradability are becoming pivotal factors in compound selection, further elevating the importance of thorough characterization.

In summary, N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide (CAS No. 847730-80-7) represents a convergence of innovation and practicality in modern chemistry. Its structural elegance and functional adaptability position it as a key player in advancing therapeutic solutions. As research evolves, this compound will likely remain at the forefront of discussions on drug design, molecular optimization, and translational science.

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